molecular formula C11H9ClN2S B15188688 Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride CAS No. 109543-52-4

Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride

Cat. No.: B15188688
CAS No.: 109543-52-4
M. Wt: 236.72 g/mol
InChI Key: CXWXIRAMNONJHR-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is a heterocyclic compound that features a fused thiazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo(5,4-c)isoquinolines or mixtures of thiazolo(5,4-d)thiazoles and thiazolo(5,4-c)isoquinolines depending on the substituents on the aldehyde . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 or as a modulator of adenosine receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties

Properties

CAS No.

109543-52-4

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-c]quinoline;hydrochloride

InChI

InChI=1S/C11H8N2S.ClH/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;/h2-6H,1H3;1H

InChI Key

CXWXIRAMNONJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=CC=CC=C3N=C2.Cl

Origin of Product

United States

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